N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 476641-01-7
VCID: VC4355003
InChI: InChI=1S/C20H17N5O4S2/c1-11-21-17-16(30-11)5-3-13-18(17)31-20(22-13)23-19(26)12-2-4-14(15(10-12)25(27)28)24-6-8-29-9-7-24/h2-5,10H,6-9H2,1H3,(H,22,23,26)
SMILES: CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]
Molecular Formula: C20H17N5O4S2
Molecular Weight: 455.51

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide

CAS No.: 476641-01-7

Cat. No.: VC4355003

Molecular Formula: C20H17N5O4S2

Molecular Weight: 455.51

* For research use only. Not for human or veterinary use.

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide - 476641-01-7

Specification

CAS No. 476641-01-7
Molecular Formula C20H17N5O4S2
Molecular Weight 455.51
IUPAC Name N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide
Standard InChI InChI=1S/C20H17N5O4S2/c1-11-21-17-16(30-11)5-3-13-18(17)31-20(22-13)23-19(26)12-2-4-14(15(10-12)25(27)28)24-6-8-29-9-7-24/h2-5,10H,6-9H2,1H3,(H,22,23,26)
Standard InChI Key WTUZSSVREXKNMO-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]

Introduction

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple rings and heteroatoms such as sulfur and nitrogen. This compound belongs to the class of heterocyclic compounds and is specifically categorized under amides due to the presence of the amide functional group in its molecular framework .

Synthesis

The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, including the formation of the tricyclic core and the attachment of the morpholin-4-yl and nitrobenzamide groups. The reaction conditions often require strong acids or bases and may involve elevated temperatures to facilitate the formation of the desired product. Catalysts are commonly employed to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The unique structural features enable it to disrupt normal cellular functions, potentially leading to therapeutic effects in various disease models. Detailed studies on binding affinities and interaction pathways are necessary to fully elucidate its mechanism.

Applications in Research

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide has several potential applications in scientific research, particularly in the fields of chemistry and biology. It is often utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms .

Future Research Directions

Future research should focus on elucidating the compound's mechanism of action and exploring its potential therapeutic applications. This could involve detailed studies on its binding affinities to specific biological targets and its stability under various conditions. Additionally, optimizing its synthesis to improve yield and purity would be beneficial for large-scale applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator